Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethanone group, two phenyl groups, and an ethylhexyl ether group. It is used in various scientific and industrial applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- typically involves the reaction of 2-ethylhexanol with diphenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted ethanones, alcohols, and various aromatic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((2-ethylhexyl)oxy)ethanol: A related compound with similar structural features but different functional groups.
2-ethylhexyl glycidyl ether: Another compound with an ethylhexyl group, used in different applications.
Bemotrizinol: A compound with similar aromatic structures, used in sunscreens.
Uniqueness
Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl- is unique due to its combination of an ethanone group with two phenyl groups and an ethylhexyl ether group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
38490-99-2 |
---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(2S)-2-[(2R)-2-ethylhexoxy]-1,2-diphenylethanone |
InChI |
InChI=1S/C22H28O2/c1-3-5-12-18(4-2)17-24-22(20-15-10-7-11-16-20)21(23)19-13-8-6-9-14-19/h6-11,13-16,18,22H,3-5,12,17H2,1-2H3/t18-,22+/m1/s1 |
InChI Key |
BKQRBKNZMLWPDY-GCJKJVERSA-N |
Isomeric SMILES |
CCCC[C@@H](CC)CO[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCC(CC)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.